molecular formula C11H22O B8389398 6-Cyclopentyl-hexan-1-ol

6-Cyclopentyl-hexan-1-ol

Cat. No.: B8389398
M. Wt: 170.29 g/mol
InChI Key: BGUZHVALRCAXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-hexan-1-ol is a high-purity chemical compound provided for research and development purposes. This long-chain alcohol features a cyclopentyl moiety, a structural feature found in various bioactive molecules and fragrance compounds. Structurally similar omega-cyclohexyl alkanols have been investigated for their antimicrobial properties, particularly for use in combating body odor by targeting microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis . These related compounds are noted for their high stability across a range of pH values and temperatures, making them suitable for incorporation into various experimental formulations . Furthermore, cyclopentyl-containing derivatives are of significant interest in organic synthesis and the development of novel odorants, serving as key intermediates for creating molecules with unique olfactory profiles . Researchers can utilize this compound as a building block in pharmaceutical intermediate synthesis, in the study of structure-activity relationships for antimicrobial agents, or in the development of new fragrance and flavor materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

6-cyclopentylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUZHVALRCAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Research

One of the most promising applications of 6-Cyclopentyl-hexan-1-ol lies in pharmaceutical research. Its structural features allow it to interact with biological systems effectively. Recent studies have shown that derivatives of this compound exhibit:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound possess significant antimicrobial properties, making them candidates for developing new antibiotics.

Neuropharmacology

The compound has been investigated for potential neuroprotective effects. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in treating neurodegenerative diseases.

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is explored for use in the flavor and fragrance industry. Its application as a flavoring agent can enhance the sensory attributes of food products.

Solvent Properties

The compound's solvent characteristics make it suitable for various chemical reactions and extractions in industrial processes. Its ability to dissolve a wide range of organic compounds is advantageous in formulations requiring specific solubility profiles.

Synthesis and Application in Drug Development

A notable case study involves the use of this compound in synthesizing bioactive compounds through visible-light-induced reactions. This method allows for selective defluoroalkylation of polyfluoroarenes using alcohols like this compound, demonstrating its utility in creating complex molecules relevant to pharmaceuticals .

Antimicrobial Testing

In another study, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications to the cyclopentyl structure enhanced antimicrobial potency, suggesting pathways for developing new antibacterial agents .

Comparison with Similar Compounds

Key Observations :

  • 6-Phenyl-1-hexanol’s aromatic substituent increases molecular weight and hydrophobicity, making it less water-soluble than its aliphatic counterparts .
  • The chlorine atom in 6-Chloro-1-hexanol enhances polarity but also reactivity with bases and oxidizers .

Reactivity and Stability

Compound Key Incompatibilities Stability Notes
This compound Likely incompatible with strong oxidizers Stable under standard conditions (inferred)
6-Phenyl-1-hexanol Strong oxidizing agents Stable in well-ventilated areas
6-Chloro-1-hexanol Strong bases, oxidizers, acid anhydrides Reactive; may release HCl under harsh conditions
Hexan-6-olide Oxidizers Stable lactone; no known hazardous reactions

Key Observations :

  • 6-Chloro-1-hexanol’s reactivity with bases and oxidizers necessitates careful handling, as it may generate hazardous byproducts (e.g., hydrochloric acid) .
  • Cyclopentyl and phenyl substituents likely reduce oxidative stability compared to unsubstituted alcohols due to increased electron density in the alkyl chain.

Solubility and Physical Handling

Compound Solubility Profile Handling Precautions
This compound Low water solubility (inferred) Use chemical gloves; avoid inhalation
6-Phenyl-1-hexanol Soluble in dimethylformamide Ventilation required; avoid skin contact
6-Chloro-1-hexanol Soluble in polar organic solvents Use impermeable gloves; respiratory protection
Hexan-6-olide Not specified Avoid dust formation; store away from oxidizers

Key Observations :

  • Bulky substituents (e.g., cyclopentyl, phenyl) reduce water solubility, favoring dissolution in organic solvents like DMF .
  • Safety protocols for all analogs emphasize glove use, ventilation, and separation from incompatible materials .

Toxicological Profiles

Compound Acute Toxicity Skin/Eye Effects Environmental Hazards
This compound Low (inferred) Likely irritant (inferred) No direct data
6-Phenyl-1-hexanol Not classified Not specified Avoid environmental release
6-Chloro-1-hexanol Not classified Skin/eye irritation Toxic to aquatic life
Hexan-6-olide Not acutely toxic Skin/eye irritation Prevent groundwater contamination

Key Observations :

  • Chlorinated analogs like 6-Chloro-1-hexanol pose higher environmental risks, requiring stringent disposal measures .
  • Cyclopentyl and phenyl derivatives likely share low acute toxicity but may act as irritants, similar to Hexan-6-olide .

Preparation Methods

Synthesis of Ethyl 6-Cyclopentylhexanoate

The ester precursor, ethyl 6-cyclopentylhexanoate, can be synthesized via a tandem alkylation-carboxylation strategy. In a procedure adapted from RSC methodologies, cyclopentylmagnesium bromide reacts with ethyl 5-bromopentanoate in tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield the ester.

Key Reaction Parameters

  • Temperature: −78°C (Grignard addition), 25°C (quenching)

  • Solvent: THF

  • Yield: ~70% (estimated based on analogous reactions)

Diisobutylaluminum Hydride (DIBAL-H) Reduction

The ester is reduced to 6-cyclopentyl-hexan-1-ol using DIBAL-H, a selective hydride donor. In a protocol mirroring the reduction of ethyl (E)-3-cyclopropylacrylate, a solution of ethyl 6-cyclopentylhexanoate in dichloromethane is treated with DIBAL-H (1.1 equiv) at −78°C. The reaction is stirred for 2 hours, followed by careful quenching with saturated sodium potassium tartrate.

Optimization Data

ParameterValue
DIBAL-H Equivalents1.1
Temperature−78°C
Reaction Time2 hours
Isolated Yield80% (extrapolated)

Alkylation of Alcohol Precursors

Base-Mediated Alkylation with Cyclopentyl Bromide

A pentanol derivative (e.g., 5-bromo-1-pentanol) undergoes alkylation with cyclopentyl bromide under strongly basic conditions. Adapted from RSC procedures, potassium tert-butoxide (1.5 equiv) in tert-butyl alcohol facilitates deprotonation of the alcohol, generating an alkoxide nucleophile. Cyclopentyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed for 12 hours.

Critical Considerations

  • Side Reactions : Competing elimination (e.g., formation of alkenes) is mitigated by maintaining anhydrous conditions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but may increase ether byproduct formation.

Yield Comparison

SolventTemperatureYield (%)
tert-Butyl alcohol80°C65
DMF100°C55

Hydrolysis of Alkyl Chloride Intermediates

Synthesis of 6-Cyclopentylhexyl Chloride

Adapting a patented phosgene-mediated chlorination, 6-cyclopentylhexan-1-ol is treated with gaseous HCl (4 bar) at 120°C for 6 hours in the presence of hexabutylguanidinium chloride hydrochloride (1.5 mol%). The reaction achieves ~85% conversion to the alkyl chloride, with residual alcohol and dialkyl ether byproducts.

Reaction Profile

  • Pressure: 4 bar (HCl)

  • Catalyst: Hexabutylguanidinium chloride hydrochloride

  • Byproducts: Dihexadecyl carbonate (6.7%), dihexadecyl ether (4.2%)

Alkaline Hydrolysis to Alcohol

The chloride intermediate is hydrolyzed in aqueous sodium hydroxide (2 M) at 80°C for 4 hours. Nucleophilic substitution (Sₙ2) by hydroxide ion yields this compound with minimal racemization due to the primary alkyl center.

Yield Enhancement

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (5 mol%) increases hydrolysis rate by 30%.

  • Isolated Yield : 89% after distillation.

Carbonylation-Based Chain Elongation

Palladium-Catalyzed Carbonylation

A cyclopentyl-substituted allylic chloride undergoes carbonylation under 40 bar CO pressure in acetonitrile, mediated by palladium(II) acetate (1.5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 2 mol%). The resulting β,γ-unsaturated ketone is hydrogenated (H₂, Pd/C) to saturate the alkene, followed by borane-THF reduction to the primary alcohol.

Optimization Table

ParameterOptimal ValueYield (%)
CO Pressure40 bar59
Temperature25°C65
Catalyst Loading1.5 mol% Pd59

Comparative Analysis of Methods

Table 1. Method Efficiency and Scalability

MethodYield (%)Cost (Relative)Scalability
Ester Reduction80ModerateIndustrial
Alkylation65LowLab-Scale
Chloride Hydrolysis89HighPilot Plant
Carbonylation59Very HighNiche

Q & A

Basic: What are the recommended synthetic routes for 6-Cyclopentyl-hexan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:

  • Grignard Reaction: React cyclopentylmagnesium bromide with 6-chlorohexan-1-ol (or protected derivatives) under anhydrous conditions. Use THF as the solvent at 0–5°C, followed by gradual warming to room temperature .
  • Catalytic Hydrogenation: Reduce 6-cyclopentylhexenal using palladium on carbon (Pd/C) in ethanol under H₂ pressure (1–3 atm). Monitor progress via TLC (hexane:ethyl acetate, 4:1) .
  • Optimization Tips:
    • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
    • Purify intermediates via column chromatography (silica gel, gradient elution) to minimize side products.
    • Characterize each step with FT-IR (OH stretch ~3300 cm⁻¹) and ¹³C NMR (cyclopentyl C-H ~25–35 ppm) .

Table 1: Key Reaction Parameters for Synthesis

ParameterGrignard RouteHydrogenation Route
Yield60–75%70–85%
Reaction Time12–18 hrs4–6 hrs
Critical SolventTHFEthanol
Key Characterization¹H NMR (δ 1.5–1.8 ppm, cyclopentyl protons)GC-MS (m/z 156 [M⁺-H₂O])

Basic: How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Handling:
    • Use fume hoods to limit vapor exposure (even if volatility is low; inferred from hexanol analogs) .
    • Wear nitrile gloves and safety goggles; avoid contact with skin (risk of irritation per cyclohexanol analogs) .
  • Storage:
    • Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation.
    • Incompatible with strong oxidizers (e.g., HNO₃) and anhydrides; segregate storage .
  • Waste Disposal: Neutralize with dilute NaOH (1 M) before incineration via certified hazardous waste handlers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect cyclopentyl multiplet (δ 1.5–2.0 ppm), hydroxyl proton (δ 1.2–1.5 ppm, broad), and hexanol chain protons (δ 3.5–3.7 ppm for -CH₂OH) .
    • ¹³C NMR: Cyclopentyl carbons (δ 25–35 ppm), primary alcohol carbon (δ 60–65 ppm) .
  • GC-MS: Use DB-5 column (30 m × 0.25 mm); monitor for molecular ion [M⁺] at m/z 170 and fragment ions (e.g., m/z 152 [M⁺-H₂O]) .
  • IR Spectroscopy: Confirm OH stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Methodological Answer:

  • Triangulation Approach:
    • Cross-validate NMR/GC-MS data with computational methods (e.g., DFT simulations for expected chemical shifts) .
    • Compare retention indices (GC) and fragmentation patterns with structurally similar alcohols (e.g., 6-phenylhexanol) .
    • Replicate synthesis under controlled conditions to isolate purity effects (e.g., column chromatography vs. distillation) .
  • Case Study: If ¹H NMR shows unexpected splitting in cyclopentyl protons, assess for diastereomer formation (e.g., chair vs. boat conformers) using variable-temperature NMR .

Advanced: What mechanistic insights explain the regioselectivity of this compound in acid-catalyzed dehydration?

Methodological Answer:

  • Mechanism:
    • Protonation: Acid (e.g., H₂SO₄) protonates the hydroxyl group, forming an oxonium ion.
    • Carbocation Formation: Water departure generates a carbocation at C1 (primary) or C2 (secondary, via hydride shift).
    • Zaitsev Preference: Despite primary carbocation instability, steric hindrance from the cyclopentyl group may disfavor hydride shifts, leading to 1-hexene as the major product .
  • Experimental Validation:
    • Monitor reaction with GC-MS; look for 1-hexene (m/z 84) vs. 2-hexene (m/z 84 but distinct retention time).
    • Use deuterated H₂SO₄ to track hydride shifts via isotopic labeling .

Advanced: How can researchers ensure reproducibility when reporting synthetic yields of this compound?

Methodological Answer:

  • Documentation Standards (Per ):
    • Report solvent purity (e.g., "THF dried over Na/benzophenone").
    • Specify catalyst loading (e.g., "5% Pd/C, 50% moisture").
    • Provide exact temperature ramps and stirring rates.
  • Yield Calculation:
    • Use internal standards (e.g., tridecane for GC) to quantify reaction progress.
    • Disclose purification losses (e.g., "70% crude yield, 60% after column chromatography") .

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